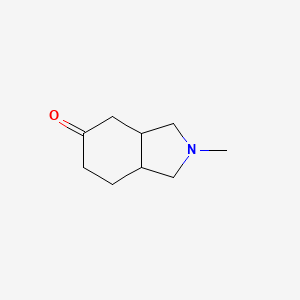

2-methyl-octahydro-1H-isoindol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

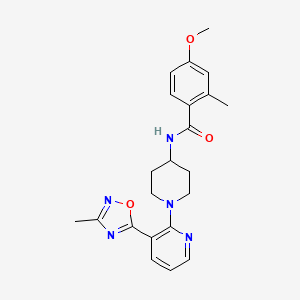

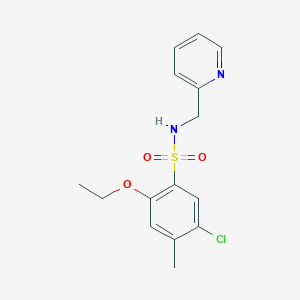

“2-methyl-octahydro-1H-isoindol-5-one” is likely a type of organic compound known as an isoindoline, which is a type of heterocyclic compound. Isoindolines are characterized by a six-membered ring structure containing a nitrogen atom and are often used in the synthesis of pharmaceuticals and other organic compounds .

Molecular Structure Analysis

As an isoindoline derivative, “this compound” would be expected to have a six-membered ring structure with a nitrogen atom. The “2-methyl” indicates a methyl group (-CH3) attached to the second carbon in the ring, and the “octahydro” suggests that there are eight hydrogen atoms attached to the ring .Chemical Reactions Analysis

Isoindolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction reactions. The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the methyl group could affect its polarity and solubility .科学的研究の応用

Hydrogen Storage Applications

A study by Yang et al. (2018) explored the hydrogenation and dehydrogenation of 1-methylindole, which is structurally related to 2-methyl-octahydro-1H-isoindol-5-one. They investigated its potential as a liquid organic hydrogen carrier, noting its high hydrogen content and low melting point. This study is significant for applications in reversible onboard hydrogen storage.

Spectroscopy and Solvent Interactions

Skalski, Rayner, and Szabo (1980) conducted a study on the formation of ground-state complexes between polar solvents and 1-methylindole in iso-octane solutions (Skalski et al., 1980). Their findings on the fluorescence properties and spectral shifts of 1-methylindole in polar solvents contribute to understanding the behavior of similar compounds, like this compound, in different solvent environments.

Chemical Synthesis and Reactivity

The synthesis and reactivity of similar bridged azabicyclic compounds were investigated by Ikeda, Kugo, and Sato (1996) (Ikeda et al., 1996). This research provides insights into the chemical properties and potential applications of this compound in the field of organic synthesis.

Perfumery Applications

Nussbaumer, Fráter, and Kraft (1999) identified a powerful minor constituent of the perfumery synthetic Iso E Super®, which is structurally related to this compound (Nussbaumer et al., 1999). Their work emphasizes the importance of such compounds in the creation of fragrances.

Combustion Chemistry

Sarathy et al. (2014) conducted a comprehensive combustion chemistry study of 2,5-dimethylhexane, which shares some structural similarities with this compound (Sarathy et al., 2014). Their research contributes to the understanding of combustion behavior of compounds with similar structures.

Pyrolytic Synthesis and Chemical Properties

Crawford, Clemence, McNab, and Tyas (2008) explored the pyrolytic synthesis of Isoindolo[2,1-a]indol-6-one and examined its chemical properties (Crawford et al., 2008). Their findings can shed light on the behavior of this compound under similar conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-3,3a,4,6,7,7a-hexahydro-1H-isoindol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10-5-7-2-3-9(11)4-8(7)6-10/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEQRJSCNVLNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(=O)CC2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2831161.png)

![3-phenyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2831162.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2831163.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2831169.png)

![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831172.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2831174.png)

![2-[(3-Methoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2831175.png)